
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their cationic nature and are widely used in various applications due to their unique physicochemical properties .
Méthodes De Préparation
The synthesis of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide typically involves the reaction of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ions can be replaced by other nucleophiles such as hydroxide or chloride ions.
Common reagents and conditions used in these reactions include solvents like water or alcohols, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mécanisme D'action
The mechanism of action of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure and function. This can result in cell lysis and death, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar compounds include other quaternary ammonium compounds such as:
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide
These compounds share similar structures and properties but differ in the specific alkyl groups attached to the ammonium ion. The unique structure of ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)dimethylethyl-, diiodide gives it distinct physicochemical properties and applications .
Propriétés
Numéro CAS |
63982-29-6 |
|---|---|
Formule moléculaire |
C15H36I2N2O |
Poids moléculaire |
514.27 g/mol |
Nom IUPAC |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C15H36N2O.2HI/c1-8-16(6,7)12-13-18-15(5)14-17(9-2,10-3)11-4;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
YJKSJBJGNTWPSQ-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


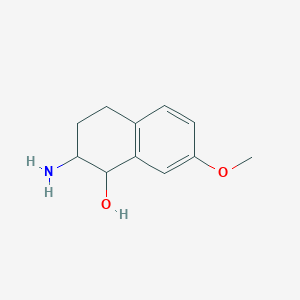
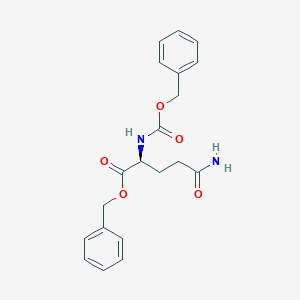
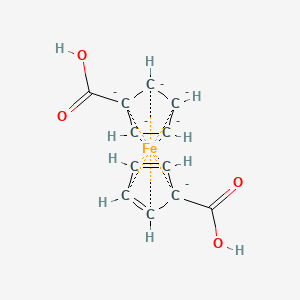
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
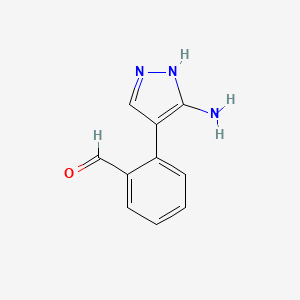
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
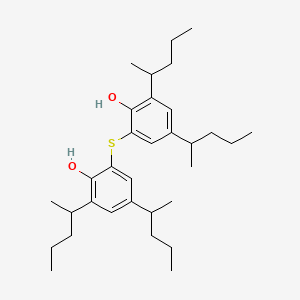

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
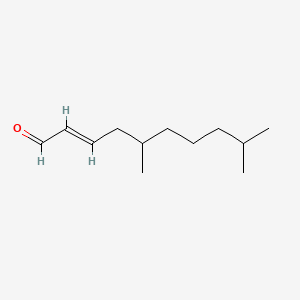

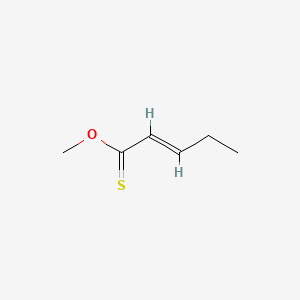

![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
